5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide
Molecular Formula: C₁₈H₂₀ClN₃O₂
Molecular Weight: 349.83 g/mol
Preparation Methods
Synthetic Routes::
Starting Material: We begin with 5-chloroindole-3-carboxylic acid.
Step 1: Protect the carboxylic acid group by converting it into an ester. For example, using methoxyethyl (MeOEt) as the protecting group.
Step 2: Introduce the pyrrole moiety by reacting with 1H-pyrrole-1-ethanamine.
Step 3: Chlorinate the indole ring at position 5 using a chlorinating agent.
Step 4: Deprotect the ester group to obtain the final compound.
- Industrial-scale synthesis typically involves optimized conditions, efficient reagents, and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).
Medicine: Explored for antitumor, anti-inflammatory, or antimicrobial properties.
Industry: May serve as a precursor in drug synthesis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related indole derivatives.
Similar Compounds: Include other indole-based compounds like 5-chloroindole or 5-methoxyindole.
Properties
Molecular Formula |
C18H20ClN3O2 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-(2-pyrrol-1-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-11-10-22-13-16(15-12-14(19)4-5-17(15)22)18(23)20-6-9-21-7-2-3-8-21/h2-5,7-8,12-13H,6,9-11H2,1H3,(H,20,23) |
InChI Key |
XNZPREUTSXBDLS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)Cl)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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